

Spectroscopic Data of H-Ala-Ala-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide **H-Ala-Ala-OH** (Alanylalanine). It includes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For **H-Ala-Ala-OH**, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **H-Ala-Ala-OH** in D₂O typically exhibits signals corresponding to the alpha-protons and the methyl protons of the two alanine residues. Due to the chiral nature of the molecule and the peptide bond, the chemical environments of the two alanine residues are distinct, leading to separate signals.



Proton Assignment	Chemical Shift (δ) in ppm (in D ₂ O)	Multiplicity	Coupling Constant (J) in Hz
α-H (N-terminal)	~3.8 - 4.0	Quartet	~7.0
CH₃ (N-terminal)	~1.4 - 1.5	Doublet	~7.0
α-H (C-terminal)	~4.0 - 4.2	Quartet	~7.2
CH₃ (C-terminal)	~1.5 - 1.6	Doublet	~7.2

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of **H-Ala-Ala-OH**. The carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons, and the methyl carbons will each give rise to distinct signals.

Carbon Assignment	Predicted Chemical Shift (δ) in ppm (in D ₂ O)	
C=O (Peptide Bond)	~175 - 178	
C=O (Carboxylic Acid)	~178 - 181	
α-C (N-terminal)	~51 - 53	
α-C (C-terminal)	~52 - 54	
CH₃ (N-terminal)	~17 - 19	
CH₃ (C-terminal)	~18 - 20	

Note: This data is predicted based on typical chemical shifts for dipeptides. Experimental data for **H-Ala-Ala-OH** is not readily available in public databases.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:



- Dissolve approximately 5-10 mg of H-Ala-Ala-OH in 0.5-0.7 mL of a suitable deuterated solvent. For peptides, deuterium oxide (D₂O) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if exchangeable amide protons are to be observed.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectra are typically acquired on a spectrometer with a proton frequency of 400 MHz or higher.
- For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Below is a generalized workflow for acquiring NMR data.



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NMR Data Acquisition Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **H-Ala-Ala-OH** is characterized by absorptions corresponding to the amine, amide, and carboxylic acid groups.



IR Spectroscopic Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
N-H Stretch (Amine)	3200 - 3500	Medium
C-H Stretch (Alkyl)	2850 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1570	Medium
C-O Stretch (Carboxylic Acid)	1210 - 1320	Strong

Note: This data is predicted based on characteristic IR absorption frequencies for peptides and carboxylic acids. The exact peak positions can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **H-Ala-Ala-OH** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent pellet.[1]

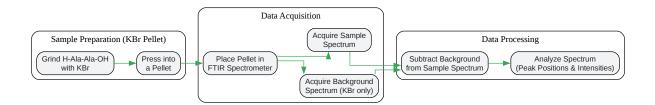
Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.



 A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

The following diagram illustrates the general workflow for FTIR analysis.



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FTIR Data Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For **H-Ala-Ala-OH**, it is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

Molecular Formula: C₆H₁₂N₂O₃

• Molecular Weight: 160.17 g/mol

Monoisotopic Mass: 160.0848 Da

Expected Ions (Electrospray Ionization - ESI):

Positive Ion Mode: [M+H]+ = 161.0921 m/z

Negative Ion Mode: [M-H]⁻ = 159.0776 m/z



Note: The fragmentation pattern in MS/MS experiments would be expected to show cleavage of the peptide bond, resulting in characteristic b and y ions.

Experimental Protocol for ESI Mass Spectrometry

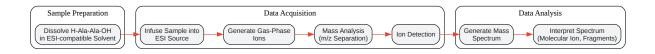
Sample Preparation:

 Prepare a dilute solution of H-Ala-Ala-OH (typically 1-10 μM) in a solvent system suitable for electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

Data Acquisition:

- The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
- A high voltage is applied to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.[2]
- The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio.
- The detector records the abundance of each ion.

The workflow for ESI-MS analysis is depicted below.



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ESI-MS Data Acquisition Workflow.



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References

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